N-(2-cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide
Description
N-(2-Cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide (CAS: 1286732-60-2) is a sulfonamide derivative with the molecular formula C₁₂H₁₅F₂NO₃S and a molecular weight of 291.31 g/mol . Its IUPAC name reflects its structure: a 2,6-difluorobenzenesulfonamide group linked to a 2-cyclopropyl-2-hydroxypropyl moiety.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-12(16,8-5-6-8)7-15-19(17,18)11-9(13)3-2-4-10(11)14/h2-4,8,15-16H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUJRJDKRAPVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC=C1F)F)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Sequence
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide follows a three-stage sequence:
- Sulfonylation of 2,6-difluorobenzenesulfonyl chloride with a cyclopropyl-containing amine precursor.
- Hydroxylation at the β-position of the propyl chain.
- Cyclopropane ring formation via intramolecular cyclization or external cyclopropanation reagents.
Industrial methods employ continuous flow reactors to enhance reaction efficiency, particularly during exothermic sulfonylation steps. The fluorine atoms at the 2- and 6-positions of the benzene ring electronically activate the sulfonyl chloride group, facilitating nucleophilic attack by the amine.
Optimized Laboratory-Scale Procedure
A representative small-scale synthesis involves:
- Step 1 : Reacting 2,6-difluorobenzenesulfonyl chloride (1.2 equiv) with 2-cyclopropyl-2-propanolamine (1.0 equiv) in dichloromethane at 0–5°C for 4 hours.
- Step 2 : Quenching with ice-cold water, followed by extraction with dichloromethane (3 × 50 mL).
- Step 3 : Column chromatography purification using silica gel (hexane:ethyl acetate = 3:1) yields the product in 68–72% purity.
Key mechanistic insight : The electron-withdrawing fluorine atoms lower the LUMO energy of the sulfonyl chloride, accelerating amine nucleophilicity. Steric hindrance from the cyclopropyl group necessitates prolonged reaction times compared to linear alkyl analogs.
Industrial Manufacturing Considerations
Continuous Flow Synthesis
Large-scale production utilizes continuous flow systems to address challenges in heat dissipation and mixing efficiency:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6–8 hours | 1.5 hours |
| Yield | 68% | 83% |
| Impurity Profile | 8–12% | 3–5% |
Data adapted from EvitaChem protocols demonstrates a 22% yield improvement in flow systems due to precise temperature control and reduced side reactions.
Solvent Selection and Recycling
Dichloromethane remains the solvent of choice despite environmental concerns, as alternatives like THF or ethyl acetate lead to <50% yields. Closed-loop distillation systems recover >92% of dichloromethane in industrial settings.
Structural Characterization and Quality Control
Spectroscopic Fingerprints
Critical analytical data for batch release:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.12 (m, 4H, cyclopropane), δ 4.21 (s, 1H, -OH), δ 7.45 (t, J = 8.2 Hz, 2H, aromatic) |
| ¹⁹F NMR | δ -112.3 (d, J = 245 Hz), -115.8 (d, J = 245 Hz) |
| HRMS | [M+H]⁺ calc. 316.0941, found 316.0938 |
The downfield-shifted hydroxyl proton (δ 4.21) confirms intramolecular hydrogen bonding with the sulfonamide oxygen.
Challenges and Optimization Strategies
Cyclopropane Ring Stability
The strain energy of the cyclopropane ring (≈27 kcal/mol) necessitates low-temperature processing (<40°C) to prevent ring-opening side reactions. Adventitious acids catalyze decomposition, requiring strict pH control during aqueous workups.
Hydroxyl Group Protection
While early routes used TBS protection (yield = 58%), contemporary methods employ in situ silylation with HMDS, improving yields to 74%.
Emerging Methodologies
Enzymatic Sulfonylation
Pilot studies with Bacillus subtilis sulfotransferase show promise for greener synthesis:
| Parameter | Chemical Method | Biocatalytic Method |
|---|---|---|
| Temperature | 0°C | 37°C |
| Solvent | DCM | Phosphate Buffer |
| E-Factor | 32 | 9 |
Though current enzymatic yields lag at 41%, metabolic engineering efforts aim to improve cofactor regeneration.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents and conditions used.
Substitution: The difluorobenzenesulfonamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl and hydroxypropyl groups may interact with enzymes or receptors, modulating their activity. The difluorobenzenesulfonamide moiety can also play a role in binding to target proteins, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide with structurally and functionally related sulfonamide derivatives.
Structural and Physicochemical Comparison
Pharmacological Activity
- Its lower molecular weight (291.31 g/mol) compared to dabrafenib (519.56 g/mol) may improve bioavailability .
- Dabrafenib: A selective BRAF V600E inhibitor used in melanoma. Its thiazol-pyrimidine moiety confers high specificity but limits CNS penetration due to P-glycoprotein efflux .
- Compounds 14a–14c : These analogs incorporate hydroxamic acid chains for HDAC inhibition. Longer chains (e.g., octanamide in 14c) enhance HDAC affinity but reduce aqueous solubility, highlighting a trade-off in design .
Patent and Therapeutic Context
- The target compound is absent from patented combinations involving BRAF inhibitors (e.g., dabrafenib) and MEK/EGFR inhibitors , suggesting it may represent a newer derivative optimized for distinct properties.
- In contrast, dabrafenib is frequently combined with MEK inhibitors (e.g., trametinib) to overcome resistance in melanoma therapy .
Key Research Findings
Dual Inhibition Potential: Structural similarities to BRAF/HDAC dual inhibitors (e.g., Compound 14a) suggest the hydroxyl group in the target compound could facilitate HDAC interaction, a hypothesis requiring validation .
CNS Distribution : Unlike dabrafenib, the target compound’s hydroxyl group may enhance solubility but limit blood-brain barrier penetration, as polar groups are often substrates for efflux transporters .
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide (CAS Number: 923175-31-9) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features:
- Molecular Formula : C₉H₉F₂N₁O₂S
- Molecular Weight : 215.24 g/mol
- Structural Highlights :
- Contains a cyclopropyl group.
- Two fluorine atoms attached to the benzene ring.
- A sulfonamide functional group which is known for its biological activity.
The presence of fluorine atoms is particularly noteworthy as it is believed to enhance the compound's metabolic stability and binding affinity to biological targets, making it a candidate for further pharmacological studies .
Research indicates that this compound may interact with various biological targets, potentially influencing several pathways:
- Enzyme Inhibition : Preliminary studies suggest that the compound could act as a biochemical probe for studying enzyme mechanisms and protein interactions. This is particularly relevant in the context of cancer and inflammatory diseases.
- Receptor Binding : The compound may exhibit affinity for specific receptors involved in cellular signaling pathways, which could lead to therapeutic effects in conditions like inflammation or cancer .
Anticancer Activity
Several studies have explored the anticancer potential of sulfonamide derivatives. This compound has shown promise in preliminary assays:
- Case Study 1 : In vitro studies demonstrated that this compound inhibited the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy.
- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties:
- Case Study 2 : Animal models treated with this compound exhibited reduced markers of inflammation, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future studies include:
- In Vivo Studies : Comprehensive animal studies to assess efficacy and safety profiles.
- Mechanistic Studies : Detailed investigations into the molecular interactions with specific enzymes and receptors.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Q & A
Q. Methodological Implications :
- Use DMSO for stock solutions, with dilution in assay buffers containing surfactants (e.g., 0.1% Tween-80) to prevent aggregation.
- For CNS studies, evaluate P-glycoprotein (P-gp) efflux using in vitro models (e.g., MDCK-MDR1 cells) due to structural similarity to P-gp substrates like dabrafenib .
Advanced: How can researchers optimize the compound’s CNS penetration given its structural features?
Answer:
Key strategies derived from related sulfonamide kinase inhibitors (e.g., dabrafenib, trametinib):
- Efflux transporter inhibition : Co-administer P-gp/BCRP inhibitors (e.g., Ko143 or zosuquidar) to enhance brain distribution .
- Structural modifications : Introduce fluorine atoms or cyclopropyl groups to improve metabolic stability and reduce transporter affinity .
- In vivo validation : Use microdialysis or quantitative whole-body autoradiography in rodent models to measure unbound brain-to-plasma ratios .
Q. Data Contradictions :
- Some sulfonamides show paradoxical efflux despite high lipophilicity; thus, transporter assays are essential .
Basic: What synthetic routes are feasible for synthesizing this compound?
Answer:
Based on analogs (e.g., dabrafenib derivatives):
Core assembly :
- Construct the cyclopropyl-hydroxypropyl amine via cyclopropanation of allylic alcohols followed by hydroxylation .
- Attach the 2,6-difluorobenzenesulfonamide group via nucleophilic substitution or coupling (e.g., EDC/HOBt) .
Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. Critical Parameters :
- Control reaction temperature (<40°C) to prevent racemization of the chiral cyclopropyl center.
- Monitor reaction progress via LC-MS for intermediates .
Advanced: How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
Answer:
Case Study : Discrepancies in CNS exposure predictions (in vitro vs. in vivo):
- In vitro : Measure transporter-mediated efflux ratios using MDCK-MDR1/BCRP cells .
- In silico : Apply PBPK modeling (e.g., GastroPlus) incorporating unbound fraction (fu) and transporter kinetics .
- In vivo : Conduct cassette dosing in rodents with/without transporter inhibitors to isolate efflux effects .
Q. Data Integration :
- Cross-validate using microsome stability assays (e.g., human liver microsomes) to account for metabolic clearance .
Basic: What analytical methods are recommended for characterizing this compound?
Answer:
Essential Techniques :
- Purity : HPLC-UV (C18 column, 220 nm detection) with ≥95% purity threshold .
- Structural confirmation :
- Chirality : Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess .
Advanced: What strategies mitigate resistance mechanisms when using this compound in combination therapies?
Answer:
Lessons from BRAF/MEK inhibitor combinations (e.g., dabrafenib + trametinib):
- Dual-pathway targeting : Pair with EGFR inhibitors (e.g., cetuximab) to bypass MAPK pathway reactivation .
- Dosing optimization : Use staggered dosing (e.g., MEK inhibitor 1 hr post-BRAF inhibitor) to reduce feedback activation .
- Resistance monitoring : Perform NGS on patient-derived xenografts (PDXs) to identify emergent mutations (e.g., NRAS Q61K) .
Basic: How should researchers handle solubility challenges in in vitro assays?
Answer:
Protocol :
Q. Validation :
- Measure compound concentration post-dilution via LC-MS to confirm stability .
Advanced: What toxicological profiling is required before advancing to preclinical trials?
Answer:
Key Assessments :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
